molecular formula C13H22O2 B077268 Ethyl undec-2-ynoate CAS No. 10519-17-2

Ethyl undec-2-ynoate

Cat. No.: B077268
CAS No.: 10519-17-2
M. Wt: 210.31 g/mol
InChI Key: WVNHQHYIPXYFQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl undec-2-ynoate is an organic compound with the molecular formula C₁₃H₂₂O₂. It is an ester derived from undec-2-ynoic acid and ethanol. This compound is known for its unique structure, which includes an alkyne group, making it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl undec-2-ynoate can be synthesized through the esterification of undec-2-ynoic acid with ethanol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction is as follows:

C₁₁H₁₉COOH+C₂H₅OHC₁₃H₂₂O₂+H₂O\text{C₁₁H₁₉COOH} + \text{C₂H₅OH} \rightarrow \text{C₁₃H₂₂O₂} + \text{H₂O} C₁₁H₁₉COOH+C₂H₅OH→C₁₃H₂₂O₂+H₂O

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process, where undec-2-ynoic acid and ethanol are fed into a reactor containing an acid catalyst. The reaction mixture is then heated to facilitate the esterification process. The product is subsequently purified through distillation to obtain high-purity this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: The alkyne group in this compound can be reduced to form ethyl undecanoate.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the alkyne group.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products:

    Oxidation: Undec-2-ynoic acid or ketones.

    Reduction: Ethyl undecanoate.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl undec-2-ynoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Researchers use it to study enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: It serves as a precursor in the synthesis of bioactive compounds with potential therapeutic applications.

    Industry: this compound is employed in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl undec-2-ynoate involves its interaction with various molecular targets, depending on the specific application. In enzymatic reactions, it acts as a substrate for esterases, which catalyze the hydrolysis of the ester bond, releasing ethanol and the corresponding acid. The alkyne group can also participate in click chemistry reactions, forming stable triazole rings.

Comparison with Similar Compounds

Ethyl undec-2-ynoate can be compared with other esters and alkynes:

    Ethyl undecanoate: Lacks the alkyne group, making it less reactive in certain chemical reactions.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which can affect its reactivity and applications.

    Undec-2-ynoic acid: The parent acid of this compound, used in similar applications but with different reactivity due to the absence of the ester group.

This compound stands out due to its unique combination of an ester and an alkyne group, making it a versatile compound in various chemical and industrial processes.

Properties

IUPAC Name

ethyl undec-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O2/c1-3-5-6-7-8-9-10-11-12-13(14)15-4-2/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNHQHYIPXYFQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC#CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4065103
Record name 2-Undecynoic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4065103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10519-17-2
Record name Ethyl 2-undecynoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10519-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Undecynoic acid, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010519172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Undecynoic acid, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Undecynoic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4065103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl undec-2-ynoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.948
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethyl 2-undecynoate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ED4ZSK4KGA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.